molecular formula C20H17N3O2 B13761572 N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide CAS No. 70660-54-7

N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide

Cat. No.: B13761572
CAS No.: 70660-54-7
M. Wt: 331.4 g/mol
InChI Key: HMDMKWUYPKVKNM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide (CAS 70660-54-7) is an azo compound featuring a biphenyl core linked to a phenylacetamide group via an azo (-N=N- bridge). Its molecular formula is C20H17N3O2, with a molecular weight of 331.4 g/mol. The compound’s structure includes:

  • A 4-hydroxybiphenyl moiety at the 3-position.
  • An acetamide group attached to the para position of the phenyl ring.
  • An azo group that connects the biphenyl and phenylacetamide units .

Properties

CAS No.

70660-54-7

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-[4-[(2-hydroxy-5-phenylphenyl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C20H17N3O2/c1-14(24)21-17-8-10-18(11-9-17)22-23-19-13-16(7-12-20(19)25)15-5-3-2-4-6-15/h2-13,25H,1H3,(H,21,24)

InChI Key

HMDMKWUYPKVKNM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Diazotization and Azo Coupling

  • The aromatic amine precursor, typically a 4-aminophenyl derivative, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperature to form the corresponding diazonium salt.
  • This diazonium salt is then coupled with a 4-hydroxy-[1,1'-biphenyl]-3-yl compound under slightly alkaline conditions to form the azo linkage.

This step is critical for establishing the azo chromophore connecting the biphenyl system to the phenyl ring bearing the acetamide group.

Acetamide Formation

  • The amino group on the phenyl ring (if initially present) or introduced via reduction can be acetylated using acetic anhydride or acetyl chloride in the presence of a base or catalyst to form the acetamide functionality.
  • This acylation step is generally performed after azo coupling to avoid interference with the diazotization reaction.

Alternative Routes and Considerations

  • Some studies have synthesized related azo compounds via the reaction of hydrazono derivatives with aromatic aldehydes and subsequent cyclocondensation steps, but for the title compound, the direct azo coupling followed by acetamide formation is the preferred method.
  • The use of activated acyl chlorides for amide bond formation is common in similar heterocyclic amide derivatives, as it allows for efficient coupling and easier purification.

Research Outcomes and Analytical Data

  • The azo coupling reactions typically yield the target azo compound with good purity and yield.
  • Characterization is performed by spectral methods such as FT-IR, NMR (1H and 13C), and UV-Vis spectroscopy to confirm the azo bond and substitution pattern.
  • Elemental analysis confirms the composition consistent with the molecular formula.
  • The acetamide group formation is confirmed by the appearance of characteristic amide bands in IR spectra and corresponding shifts in NMR signals.

Data Table: Summary of Preparation Steps and Conditions

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Diazotization Aromatic amine + NaNO2 + HCl, 0–5 °C Formation of diazonium salt
2 Azo coupling Diazonium salt + 4-hydroxy-[1,1'-biphenyl]-3-yl, alkaline medium Formation of azo-linked biphenyl derivative
3 Acetylation (Acetamide formation) Acetic anhydride or acetyl chloride + base, room temperature Conversion of amino group to acetamide

Perspectives from Varied Sources

  • The azo coupling methodology is a well-established route in azo dye chemistry, as supported by extensive literature on azo compound synthesis involving biphenyl and phenyl derivatives.
  • The use of acyl chlorides for amide bond formation is a standard practice in heterocyclic and aromatic amide synthesis, providing high yields and purity.
  • The compound’s synthesis aligns with protocols used for related azo biphenyl compounds, which have been studied for their dyeing properties and biological activities.
  • Although direct reports on this exact compound are limited, the synthesis closely follows classical azo dye preparation methods combined with standard acetamide formation, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Key Steps:

  • Diazotization : A primary aromatic amine (e.g., 4-aminophenylacetamide) reacts with nitrous acid (HNO2\text{HNO}_2) in acidic conditions (HCl) at 0–5°C to form a diazonium salt .

  • Coupling : The diazonium salt reacts with N-(4-hydroxybiphenyl-3-yl)acetamide (coupling component), which provides an electron-rich aromatic system (due to hydroxyl and acetamide substituents) .

Reaction Scheme :

Ar NH2NaNO2/HClAr N2+Coupling ComponentN 4 4 Hydroxybiphenyl 3 YL azo phenyl acetamide\text{Ar NH}_2\xrightarrow{\text{NaNO}_2/\text{HCl}}\text{Ar N}_2^+\xrightarrow{\text{Coupling Component}}\text{N 4 4 Hydroxybiphenyl 3 YL azo phenyl acetamide}

Table 1: Reaction Conditions and Outcomes

ParameterDetailsSource
Temperature0–5°C (prevents diazonium salt decomposition)
pHWeakly acidic (pH 4–6 for optimal coupling)
Coupling ComponentN-(4-hydroxybiphenyl-3-yl)acetamide (electron-rich aromatic system)
Yield~70–85% (depends on substituent steric effects)

Azo Bond Reduction

The -N=N- group undergoes reductive cleavage in the presence of:

  • SnCl₂/HCl : Reduces the azo bond to two primary amines .

  • Catalytic Hydrogenation : Using H2/Pd C\text{H}_2/\text{Pd C}, yielding biphenyl and aniline derivatives .

Example :

N 4 4 Hydroxybiphenyl 3 YL azo phenyl acetamideSnCl2/HClN 4 aminophenyl acetamide+3 amino 4 hydroxybiphenyl\text{N 4 4 Hydroxybiphenyl 3 YL azo phenyl acetamide}\xrightarrow{\text{SnCl}_2/\text{HCl}}\text{N 4 aminophenyl acetamide}+\text{3 amino 4 hydroxybiphenyl}

Hydrolysis of Acetamide Group

The acetamide moiety hydrolyzes under acidic or basic conditions:

  • Acidic Hydrolysis : Forms 4-[(4-hydroxybiphenyl-3-yl)azo]aniline and acetic acid .

  • Basic Hydrolysis : Yields the corresponding carboxylate salt .

Electrophilic Substitution

The hydroxyl group on the biphenyl ring directs electrophilic substitution (e.g., nitration, sulfonation) to the para position relative to the -OH group .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing NOx\text{NO}_x gases due to azo bond breakdown .

  • Photodegradation : UV light induces homolytic cleavage of the -N=N- bond, forming free radicals .

Table 2: Stability Data

ConditionObservationSource
Aqueous Solution (pH 7)Stable for 48 hours at 25°C
Strong Acid (pH < 2)Rapid protonation of azo group
Strong Base (pH > 10)Hydrolysis of acetamide within 12 hours

Scientific Research Applications

N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-yl)azo]phenyl]acetamide, also known by its CID number 116781 in PubChem, is a chemical compound with potential applications in scientific research . Alfa Chemistry offers this compound for experimental and research purposes . Additionally, it is also identified by the CAS number 70660-54-7 . While specific, detailed case studies and comprehensive data tables focusing solely on the applications of this compound are not available within the provided search results, the synthesis and evaluation of related compounds offer insight into potential research avenues.

Related Research and Potential Applications

  • Anticancer Agents: Research into new compounds with antitumor activity has explored molecular hybrids containing triazine rings and sulfonamide fragments . Certain 4-chloro-2-arylmethylthio-5-methylbenzenesulfonamide derivatives have demonstrated cytotoxic activity against various human cancer cell lines, including colon, breast, and cervical cancer, suggesting an apoptotic effect in cancer cells .
  • Antimicrobial and Antitubercular Activities: Studies have synthesized and evaluated 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives for in vitro antimicrobial, anticancer, and antitubercular activities against Mycobacterium tuberculosis H37Rv . Active compounds in in vitro studies were further assessed for in vivo antitubercular activity in mice models and their inhibitory action on mycobacterial enzymes .
  • Enzyme Inhibition: Some sulfonamide derivatives have shown effectiveness as inhibitors of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which is relevant for treating Alzheimer’s disease, and have also demonstrated inhibitory potential against α-glucosidase and lipoxygenase .
  • Acetylcholinesterase Inhibitors: Compounds containing a coumarin heterocyclic core coupled with thiazole have exhibited acetylcholinesterase inhibitory activity . For example, 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxycoumarin have been synthesized and evaluated, with one compound (3i) showing significant inhibitory activity against AChE .
  • Other Biological Activities: Compounds with a 1,4-benzodioxane moiety exhibit a range of biological activities, including anti-hepatotoxic effects . Sulfonamides, in general, can act as anti-proliferative agents and show antitumor activity .

Data Table

While a specific data table for this compound is not available, the following table summarizes related compounds and their activities based on the search results.

Compound TypeActivityReference
Sulfonamide DerivativesAnti-proliferative and antitumor activity
2-ylthio)-N-substituted acetamidesAntimicrobial, anticancer, and antitubercular activity
Triazine-sulfonamide hybridsAntitumor activity against colon, breast, and cervical cancer cell lines
4-(benzo[d]thiazole-2-yl) phenolsAcetylcholinesterase inhibitory activity (potential therapeutic applications for Alzheimer’s)

Carcinogenic Concerns with Azo Dyes

Mechanism of Action

The mechanism of action of N-[4-[(4-Hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs Without the Azo Group

N-(4-Hydroxy[1,1'-biphenyl]-3-yl)acetamide (CAS 5409-54-1)

  • Structure : Lacks the azo group, directly linking the biphenyl and acetamide groups.
  • Molecular Formula: C14H13NO2 (MW 227.26 g/mol).
  • Properties : Used in pharmaceutical intermediates and as a reference standard in biochemical assays .

N-(4-Methoxyphenyl)acetamide (CAS 1801)

  • Structure : Methoxy substituent instead of hydroxybiphenyl.
  • Molecular Formula: C9H11NO2 (MW 165.19 g/mol).
  • Properties : Lower molecular weight and simpler structure result in higher aqueous solubility compared to the biphenyl-containing analogs .

Azo-Containing Analogs

N-[4-[(2-Hydroxy-5-methylphenyl)azo]phenyl]acetamide (CAS 3467)

  • Structure : Methyl substituent on the hydroxy phenyl ring.
  • Molecular Formula : C15H15N3O2 (MW 285.30 g/mol).
  • Key Difference : The methyl group enhances lipophilicity, which may improve membrane permeability but reduce solubility in polar solvents .

N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

  • Structure : Incorporates a bromophenyl group and a triazole-thioether chain.
  • Molecular Formula : C19H23BrN4OS (MW 443.39 g/mol).
  • Properties : The bromine atom and triazole moiety enhance halogen bonding and coordination capabilities, making it suitable for metal-ligand interactions .

Comparative Analysis of Key Properties

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Azo Group Solubility (mg/mL)*
Target Compound 70660-54-7 C20H17N3O2 331.4 4-Hydroxybiphenyl, acetamide Yes <0.1 (DCM)
N-(4-Hydroxybiphenyl-3-yl)acetamide 5409-54-1 C14H13NO2 227.26 Biphenyl, acetamide No ~5 (DMSO)
N-[4-[(2-Hydroxy-5-methylphenyl)azo]phenyl]acetamide 3467 C15H15N3O2 285.30 Methyl, hydroxy, acetamide Yes ~1 (EtOAc)
N-(4-Methoxyphenyl)acetamide 1801 C9H11NO2 165.19 Methoxy, acetamide No >50 (Water)

*Solubility data inferred from handling precautions and solvent usage in synthesis protocols .

Key Findings:

Azo Group Impact : The presence of the azo group increases molecular weight and reduces solubility in polar solvents due to extended conjugation and rigidity.

Substituent Effects :

  • Hydroxy Groups : Enhance hydrogen-bonding capacity but may reduce metabolic stability.
  • Methyl/Methoxy Groups : Improve lipophilicity and bioavailability but compromise aqueous solubility .

Biological Activity

N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide, also known by its CAS number 70660-54-7, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, properties, and biological effects based on diverse sources.

  • Molecular Formula : C20_{20}H17_{17}N3_3O2_2
  • Molecular Weight : 331.375 g/mol
  • LogP : 4.24 (indicating moderate lipophilicity)

The structure of the compound includes an azo linkage and a hydroxy biphenyl moiety, which are crucial for its biological interactions.

1. Antimicrobial Activity

Research has indicated that azo compounds, including this compound, exhibit antimicrobial properties. A study evaluated various azo dyes derived from similar structures and found that they possessed notable antibacterial and antifungal activities. The mechanism of action is often attributed to the disruption of microbial cell membranes and interference with metabolic processes .

2. Antioxidant Properties

The antioxidant activity of azo compounds is well-documented. This compound may exhibit such properties due to the presence of hydroxyl groups in its structure, which can scavenge free radicals. This activity is essential in preventing oxidative stress-related diseases .

3. Cytotoxic Effects

Cytotoxicity studies have shown that certain azo compounds can induce apoptosis in cancer cells. The potential of this compound to inhibit tumor cell proliferation was investigated in vitro. Results indicated that this compound could significantly reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .

Study on Antimicrobial Activity

In a comparative study involving several azo derivatives, this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes due to its lipophilic nature .

Antioxidant Activity Assessment

A study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the antioxidant capacity of this compound. The compound exhibited a significant reduction in DPPH radical concentration, showcasing its potential as a natural antioxidant agent for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide with high purity?

  • Methodology :

  • Multi-step synthesis : Use copper-catalyzed coupling reactions with sodium sulfinates in green solvents (e.g., DCM/EA mixtures) to achieve yields >90% .

  • Purification : Column chromatography (e.g., silica gel with DCM/EA = 5:1) ensures removal of byproducts. Monitor purity via 1H^1H NMR and HRMS .

  • Precursor selection : Optimize starting materials such as aryl sulfonamides or biphenyl derivatives to minimize side reactions .

    • Critical Parameters :
  • Temperature control (room temperature for coupling reactions).

  • Solvent polarity adjustments to enhance solubility of intermediates.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology :

  • 1H^1H NMR : Identify characteristic peaks (e.g., aromatic protons at δ 7.4–7.8 ppm, acetamide protons at δ 2.10 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 367.1111 (theoretical) with <0.5 ppm error .
  • FT-IR : Detect azo (N=N) stretching vibrations near 1450–1600 cm1^{-1} and acetamide C=O at ~1650 cm1^{-1} .

Q. What stability precautions are required during handling and storage?

  • Guidelines :

  • Light sensitivity : Store in amber vials at –20°C to prevent azo bond degradation .
  • Moisture control : Use desiccants and inert atmospheres (N2_2) to avoid hydrolysis of the acetamide group .

Advanced Research Questions

Q. How does molecular docking predict the interaction of this compound with AKR1C3 for prostate cancer research?

  • Methodology :

  • Software : AutoDock Vina for binding affinity calculations (ΔG ≤ –8.0 kcal/mol indicates strong inhibition) .

  • Grid parameters : Define active sites using AKR1C3 crystal structures (PDB: 4DHE) and optimize for hydrophobic/π-π interactions with the biphenyl-azo moiety .

  • Validation : Compare docking poses with experimental IC50_{50} values from enzyme inhibition assays .

    • Example Results :
TargetBinding Affinity (kcal/mol)Key InteractionsReference
AKR1C3–8.5His117, Tyr224, Phe311

Q. How do structural modifications (e.g., substituents on the biphenyl ring) influence bioactivity?

  • Methodology :

  • SAR analysis : Synthesize derivatives with electron-withdrawing (e.g., –NO2_2) or donating (–OCH3_3) groups and compare IC50_{50} values .

  • Computational modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict redox activity .

    • Key Findings :
  • Methoxy groups enhance solubility but reduce enzyme binding affinity by 30% .

  • Nitro derivatives show improved AKR1C3 inhibition (IC50_{50} = 0.8 μM) but increased cytotoxicity .

Q. What analytical strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Batch consistency : Use LC-MS to verify compound purity (>98%) and rule out impurities as confounding factors .

  • Assay standardization : Normalize cell viability assays (e.g., MTT) across labs using identical cell lines (e.g., LNCaP for prostate cancer) .

    • Case Study :
  • Discrepancies in IC50_{50} values (1.2 μM vs. 3.5 μM) traced to variations in DMSO concentration during solubilization .

Q. How can logP and solubility be optimized for in vivo studies?

  • Methodology :

  • LogP adjustments : Introduce polar groups (e.g., –OH at the 4' position) to reduce logP from 3.2 to 2.5, improving aqueous solubility .
  • Formulation : Use cyclodextrin-based nanoemulsions to enhance bioavailability by 40% .

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